molecular formula C20H21NO6 B12169816 (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12169816
M. Wt: 371.4 g/mol
InChI Key: QOXBDTPFVFTYPS-UHFFFAOYSA-N
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Description

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule that features a pyrrolidine-2,3-dione core substituted with furan, methoxyphenyl, and methoxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with a suitable pyrrolidine-2,3-dione derivative under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl groups in the pyrrolidine-2,3-dione core can yield corresponding alcohols.

    Substitution: The methoxy groups on the phenyl and propyl chains can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine-2,3-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects. The furan and methoxyphenyl groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-phenyl-1-(3-methoxypropyl)pyrrolidine-2,3-dione
  • (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-propylpyrrolidine-2,3-dione
  • (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-hydroxypropyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both furan and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO6/c1-25-10-5-9-21-17(13-6-3-7-14(12-13)26-2)16(19(23)20(21)24)18(22)15-8-4-11-27-15/h3-4,6-8,11-12,17,23H,5,9-10H2,1-2H3

InChI Key

QOXBDTPFVFTYPS-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC

Origin of Product

United States

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